Disperse Yellow 7: A Comprehensive Technical Guide
Disperse Yellow 7: A Comprehensive Technical Guide
CAS Number: 6300-37-4 Molecular Formula: C₁₉H₁₆N₄O
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential metabolic pathways of the monoazo dye, Disperse Yellow 7. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Disperse Yellow 7 is a synthetic organic compound belonging to the azo class of dyes. It is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore responsible for its yellow color. It is sparingly soluble in water but soluble in organic solvents such as acetone and dimethylformamide (DMF).
| Property | Value | Reference |
| CAS Number | 6300-37-4 | [1] |
| Molecular Formula | C₁₉H₁₆N₄O | [2] |
| Molecular Weight | 316.36 g/mol | [2] |
| Appearance | Dark brown powder | [2] |
| Melting Point | 146-148°C (decomposes) | |
| UV-Vis λmax (in Acetone) | 384 - 388 nm | |
| Solubility | Soluble in acetone, DMF | [2] |
Experimental Protocols
Synthesis of Disperse Yellow 7
The synthesis of Disperse Yellow 7 is achieved through a two-step process involving diazotization of 4-(phenyldiazenyl)benzenamine followed by an azo coupling reaction with o-cresol.[2]
Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
-
Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt of 4-(phenyldiazenyl)benzenamine.
Step 2: Azo Coupling with o-Cresol
-
In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring.
-
A colored precipitate of Disperse Yellow 7 will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the crude Disperse Yellow 7 precipitate by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Analytical Characterization
The purity and identity of the synthesized Disperse Yellow 7 can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of disperse dyes. A reversed-phase C18 column with a gradient elution system of acetonitrile and water is typically employed.
-
UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., acetone) can be recorded to determine its maximum absorption wavelength (λmax), which is a characteristic property.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N=N stretching of the azo group and the O-H stretching of the phenolic group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Signaling Pathways and Metabolic Fate
Disperse Yellow 7, like many other azo dyes, can undergo metabolic degradation, particularly through the reductive cleavage of the azo bond. This process can be mediated by various microorganisms in the environment or by enzymes in the liver and gut microbiota of higher organisms. The reductive cleavage of the azo linkage leads to the formation of aromatic amines, some of which are known or suspected carcinogens.
Metabolic pathway of Disperse Yellow 7.
The initial step in the degradation of Disperse Yellow 7 is the enzymatic reduction of the azo bond, which breaks the molecule into its constituent aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol. Of particular concern is the further transformation of 4-(phenyldiazenyl)benzenamine, which can undergo a benzidine rearrangement to form 4-aminobenzidine, a known carcinogen. This metabolic activation is a significant toxicological consideration for azo dyes.
Experimental workflow for Disperse Yellow 7.
